molecular formula C17H21NO4 B138032 6-Hydroxyetodolac CAS No. 101901-06-8

6-Hydroxyetodolac

Cat. No. B138032
M. Wt: 303.35 g/mol
InChI Key: GQHWDDBALZVXBU-UHFFFAOYSA-N
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Description

6-Hydroxyetodolac is not directly mentioned in the provided papers. However, the papers discuss various 6-hydroxylated compounds, which share a common feature of having a hydroxyl group attached to the sixth carbon atom in their molecular structures. These compounds are of interest due to their biological activities and potential therapeutic applications. For instance, 6-hydroxydopamine is known for its ability to selectively deplete norepinephrine from the heart and other organs, acting as a neurotoxin . Similarly, 6-hydroxydopa has been identified as an active site cofactor in bovine serum amine oxidase, suggesting a functional role in enzymatic activity .

Synthesis Analysis

The synthesis of 6-hydroxylated compounds involves various chemical reactions to introduce the hydroxyl group at the specific position. For example, the synthesis of 6-hydroxycatecholine, a choline-mimicking analogue, is reported to be based on previously known neurotoxins and is expected to be selectively reactive at cholinergic sites . Another synthesis approach involves the use of ruthenium-catalyzed hydrosilylation followed by protodesilylation to produce 6-hydroxyceramide, a component of the human epidermal barrier .

Molecular Structure Analysis

The molecular structure of 6-hydroxylated compounds is characterized by the presence of a hydroxyl group at the sixth carbon atom. This structural feature is crucial for their biological activity and interaction with biological macromolecules. For instance, 6-hydroxydopamine's structure allows it to be oxidized to its p-quinone and indoline derivatives, which can covalently bind to proteins .

Chemical Reactions Analysis

6-Hydroxylated compounds can undergo various chemical reactions due to their reactive hydroxyl group. 6-Hydroxydopamine, for example, is rapidly oxidized to its p-quinone and indoline derivatives, and these oxidation products can covalently bind to nucleophilic groups of biological macromolecules . The generation of reactive oxygen species such as hydrogen peroxide, superoxide radical, and hydroxyl radical during the autoxidation of 6-hydroxydopamine and related cytotoxic agents has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxylated compounds are influenced by the hydroxyl group, which can affect their solubility, reactivity, and interaction with biological systems. For example, the presence of the hydroxyl group in 6-hydroxyceramide promotes the formation of a lamellar phase in skin lipid membranes, which is significant for the human epidermal barrier function . The gas chromatographic and mass spectrometric characteristics of 6-hydroxylated steroids synthesized from 6α- and 6β-hydroxy-11-deoxycorticosterone provide reference data that facilitate the study of corticosteroid metabolism .

Scientific Research Applications

Neurodegenerative Disease Models

6-Hydroxydopamine (6-OHDA) is prominently used in the generation of experimental models for neurodegenerative diseases such as Parkinson's disease. It specifically targets and destroys dopaminergic neurons in the substantia nigra, mimicking the neurodegeneration observed in Parkinson's disease. Hanrott et al. (2006) investigated the cellular mechanisms of 6-OHDA-induced neurodegeneration, highlighting its initiation via extracellular auto-oxidation and oxidative stress-induced apoptosis, implicating protein kinase Cδ in the neurotoxicity process (Hanrott et al., 2006).

Mechanistic Insights into Neurotoxicity

6-OHDA serves as a valuable tool to understand the molecular and cellular underpinnings of dopaminergic neuron degeneration. It helps to study the oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways in neuron-like cells, shedding light on the mechanisms that might be involved in human neurodegenerative diseases. For instance, Park et al. (2007) explored the signaling pathways involved in 6-OHDA-induced cell death, identifying the protective effect of fustin against 6-OHDA-induced oxidative stress and apoptosis (Park et al., 2007).

Neuroprotection and Therapeutic Insights

Research involving 6-OHDA has paved the way for exploring neuroprotective strategies and potential therapeutic interventions. Studies on compounds like Withania somnifera extract and SCM198 have demonstrated protective effects against 6-OHDA-induced neurotoxicity, suggesting their potential utility in treating neurodegenerative conditions. Ahmad et al. (2005) demonstrated that Withania somnifera extract could reverse 6-OHDA-induced neurotoxic effects in a dose-dependent manner, highlighting its potential therapeutic value (Ahmad et al., 2005). Similarly, Shi et al. (2011) reported that SCM198 reduced 6-OHDA-induced cell death and provided neuroprotection by inhibiting oxidative stress and apoptosis (Shi et al., 2011).

Safety And Hazards

Etodolac, the parent compound of 6-Hydroxyetodolac, is known to be toxic if swallowed and can cause serious eye irritation . It is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

While specific future directions for 6-Hydroxyetodolac are not mentioned in the available literature, it is noted as a potent chemical compound with immense scientific potential. This suggests that it could be a subject of future research in various fields, including medicine and pharmacology .

properties

IUPAC Name

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWDDBALZVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyetodolac

CAS RN

101901-06-8
Record name 6-Hydroxyetodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
LG Humber, E Ferdinandi, CA Demerson… - Journal of medicinal …, 1988 - ACS Publications
The syntheses of five metabolites of the antiinflammatory drug etodolac (l, 8-diethyl-l, 3, 4, 9-tetrahydropyrano-[3, 4-6] indole-l-acetic acid) are described, viz. 6-hydroxyetodolac, N-…
Number of citations: 51 pubs.acs.org
ES Ferdinandi, SN Sehgal, CA Demerson, J Dubuc… - Xenobiotica, 1986 - Taylor & Francis
… (data not shown), at least 90% of the radioactivity was unconjugated material; 70-80% was due to etodolac, about 10% was 7-hydroxyetodolac and 1-2 yo was 6-hydroxyetodolac. …
Number of citations: 49 www.tandfonline.com
U Becker-Scharfenkamp, G Blaschke - Journal of Chromatography B …, 1993 - Elsevier
… curves ranging from 0.24 to 6.38 #g/ml for 6-hydroxyetodolac, from 0.30 to 7.56 pg/ml for 7-… The equations of the standard curves were y = 0.391x - 0.025 for 6-hydroxyetodolac, y = …
Number of citations: 62 www.sciencedirect.com
EH Kim, SB Bae, KH Liu - 한국분석과학회학술대회, 2022 - dbpia.co.kr
… It was involved that aromatic hydroxylation to 6-hydroxyetodolac, followed by dehydrogenation to etodolac-quinone imine. Acyl glucuronide generated from carboxylic acid-containing …
Number of citations: 0 www.dbpia.co.kr
MR Koupai-Abyazani, B Esaw… - Journal of analytical …, 1999 - academic.oup.com
… This drug is rapidly metabolized to its acyl glucuronide, 6-hydroxyetodolac, 7-hydroxyetodolac, 8-(l'-hydroxyethyl)etodolac and their respective acyl glucuronides in the human, which …
Number of citations: 19 academic.oup.com
FD King, MS Hadley… - Journal of medicinal …, 1988 - ACS Publications
The substituted benzamides metoclopramide (1) andclebopride (3) are stimulants of gastric motility. They are also central dopamine receptor antagonists with 3 being the more potent. …
Number of citations: 16 pubs.acs.org
KP Shah, K Gumbhir-Shah, HG Brittain - Analytical profiles of drug …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug etodolac. Etodolac is a crystalline white powder. It belongs to the nonsteroidal anti-inflammatory class of drugs (NSAIDs) that have …
Number of citations: 3 www.sciencedirect.com
GT Balogh, GM Keserű - Arkivoc, 2004 - researchgate.net
… Etodolac (an anti-inflammatory agent) The major primary oxidative metabolites of etodolac in man are 6-hydroxyetodolac, 7hydroxyetodolac and 8-(1′-hydroxy)etodolac, whereas the …
Number of citations: 14 www.researchgate.net
DR Brocks - 1993 - era.library.ualberta.ca
… Of this, 70-80% was present as unchanged etodolac, 10% as 7-hydroxyetodolac, and 1-2% as 6-hydroxyetodolac. An unusual metabolite of etodolac, 4-ureidoetodolac (Fig. 3), was …
Number of citations: 2 era.library.ualberta.ca
D Dogrukol-Ak, ÖB Kutluk, M Tunçel… - Journal of liquid …, 2001 - Taylor & Francis
… Etodolac is rapidly metabolized to its acyl glucuronide, 6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1-hydroxy ethyl)etodolac, and their respective acyl glucuronides Citation[2]. …
Number of citations: 11 www.tandfonline.com

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